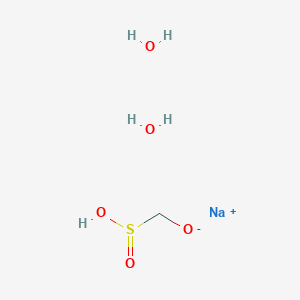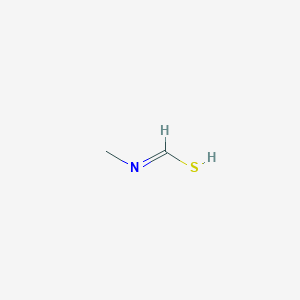
N-methylmethanimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “N-methylmethanimidothioic acid” is known as Deleted in Colorectal Cancer (DCC). It is a glycoprotein with significant homology to the neural cell adhesion molecule and other related cell surface glycoproteins. DCC is a transmembrane phosphoprotein consisting of 1448 amino acids, with an extracellular domain of 1098 amino acids .
Vorbereitungsmethoden
DCC is typically prepared using recombinant DNA technology. The gene encoding DCC is cloned into an expression vector, which is then introduced into a suitable host cell line, such as human neuroblastoma cells (IMR-32). The cells are cultured under specific conditions to express the DCC protein, which is then purified using affinity chromatography .
Analyse Chemischer Reaktionen
DCC undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are crucial for its function as a cell adhesion molecule. Common reagents used in these reactions include kinase enzymes for phosphorylation and glycosyltransferases for glycosylation .
Wissenschaftliche Forschungsanwendungen
DCC is extensively studied in the context of cancer research, particularly colorectal cancer. It is involved in cell adhesion and signaling pathways that regulate cell growth and differentiation. DCC expression is often reduced or absent in colorectal carcinomas, making it a potential biomarker for cancer diagnosis and prognosis . Additionally, DCC is studied for its role in neural development and axon guidance .
Wirkmechanismus
DCC functions as a receptor for netrin-1, a guidance cue that directs axon growth during neural development. Upon binding to netrin-1, DCC activates intracellular signaling pathways that regulate cytoskeletal dynamics and cell adhesion. This interaction is crucial for proper neural network formation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to DCC include other cell adhesion molecules such as neural cell adhesion molecule (NCAM) and L1 cell adhesion molecule (L1CAM). While all these molecules are involved in cell adhesion and signaling, DCC is unique in its specific role in colorectal cancer and neural development .
Eigenschaften
IUPAC Name |
N-methylmethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQNFDNQDVKVAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
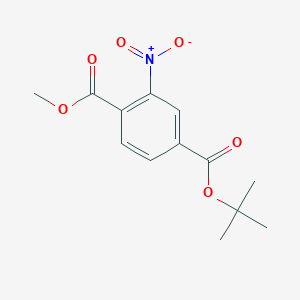
![tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8231384.png)
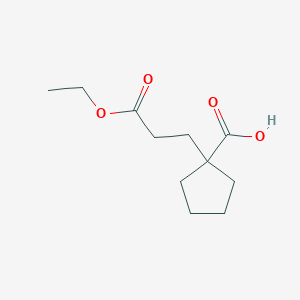
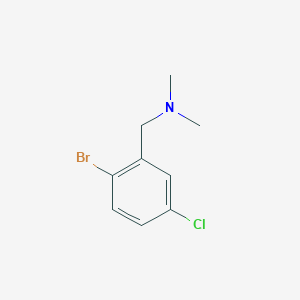

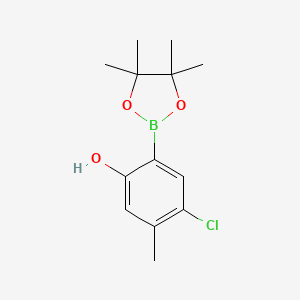
![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)
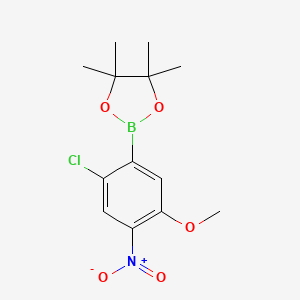

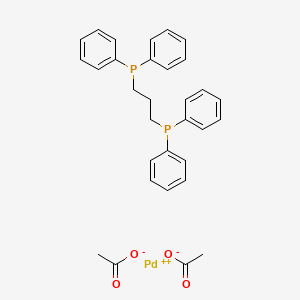
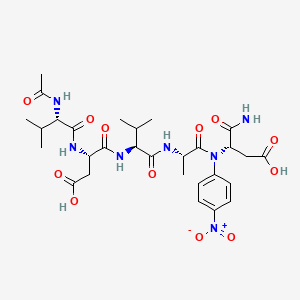
![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)
![(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride](/img/structure/B8231465.png)
